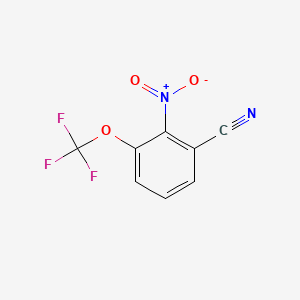
4-Cyclopropylphenylboronic Acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropylphenylboronic Acid-d4 is a deuterated derivative of 4-Cyclopropylphenylboronic Acid. It is a boronic acid compound with the molecular formula C9H7D4BO2 and a molecular weight of 166.02 g/mol. This compound is often used in organic synthesis and as a reagent in various chemical reactions due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylphenylboronic Acid-d4 typically involves the deuteration of 4-Cyclopropylphenylboronic Acid. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict control of reaction parameters such as temperature, pressure, and the concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopropylphenylboronic Acid-d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid group to a boronate ester or boronic anhydride.
Reduction: The boronic acid group can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds .
Applications De Recherche Scientifique
4-Cyclopropylphenylboronic Acid-d4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo due to its stable isotope labeling.
Medicine: It is used in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a standard for environmental pollutant detection.
Mécanisme D'action
The mechanism of action of 4-Cyclopropylphenylboronic Acid-d4 involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The deuterium atoms in the compound provide stability and allow for detailed studies of reaction mechanisms and kinetics.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C9H11BO2 |
|---|---|
Poids moléculaire |
166.02 g/mol |
Nom IUPAC |
(4-cyclopropyl-2,3,5,6-tetradeuteriophenyl)boronic acid |
InChI |
InChI=1S/C9H11BO2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7,11-12H,1-2H2/i3D,4D,5D,6D |
Clé InChI |
YNLGFXOBRXSMJZ-LNFUJOGGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1B(O)O)[2H])[2H])C2CC2)[2H] |
SMILES canonique |
B(C1=CC=C(C=C1)C2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


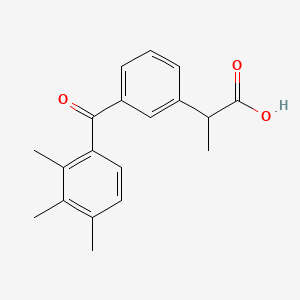
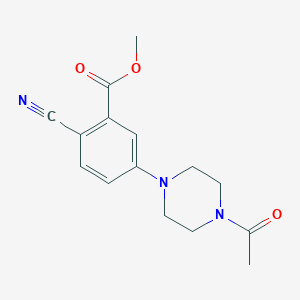
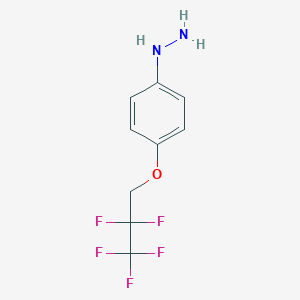
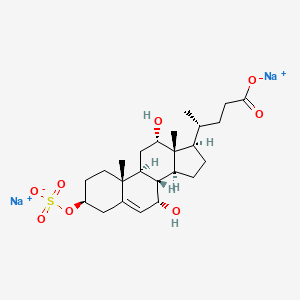
![2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B13433904.png)
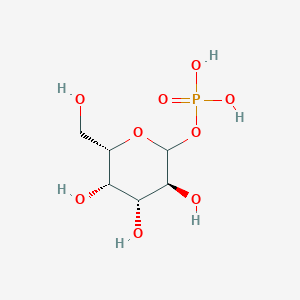
![2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide]](/img/structure/B13433913.png)
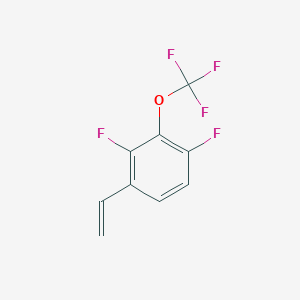
![n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide](/img/structure/B13433922.png)

![(2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B13433942.png)

